molecular formula C18H22N2O5 B3899422 2-cyano-N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

2-cyano-N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No. B3899422
M. Wt: 346.4 g/mol
InChI Key: RHDQELQEVCJYMF-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as TMA-2, is a synthetic psychoactive substance that belongs to the class of phenethylamines. TMA-2 has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

2-cyano-N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. Activation of this receptor is thought to be responsible for the psychedelic effects of this compound. This compound also has affinity for other serotonin receptors such as 5-HT1A, 5-HT2B, and 5-HT7.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of serotonin and dopamine in the brain, which may be responsible for its psychoactive effects. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and altered perception of time and space.

Advantages and Limitations for Lab Experiments

2-cyano-N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has advantages and limitations for use in lab experiments. Its psychoactive effects make it useful for studying the central nervous system and potential therapeutic applications. However, its potential for abuse and lack of standardized dosing make it difficult to use in clinical trials.

Future Directions

Future research on 2-cyano-N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide could focus on its potential therapeutic applications, such as in the treatment of depression and anxiety. Further studies could also investigate the safety and efficacy of this compound compared to other psychedelic substances. Additionally, research could be conducted to develop standardized dosing protocols and delivery methods for this compound.

Scientific Research Applications

2-cyano-N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have psychedelic properties similar to other phenethylamine derivatives such as mescaline and 2C-B. This compound has also been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder.

properties

IUPAC Name

(E)-2-cyano-N-(oxolan-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-22-15-8-12(9-16(23-2)17(15)24-3)7-13(10-19)18(21)20-11-14-5-4-6-25-14/h7-9,14H,4-6,11H2,1-3H3,(H,20,21)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDQELQEVCJYMF-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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